molecular formula C18H20O2S2 B11974616 1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]- CAS No. 57009-78-6

1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]-

Cat. No.: B11974616
CAS No.: 57009-78-6
M. Wt: 332.5 g/mol
InChI Key: DRKUGXIFXHJXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C18H20O2S2. It is a derivative of 1,3-dithiane, a six-membered ring containing two sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal, which can be further manipulated under various conditions. For example, the use of yttrium triflate as a catalyst has been shown to be effective for the chemoselective protection of aldehydes .

Industrial Production Methods

Industrial production methods for 1,3-dithianes often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), has been explored to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithianes undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy and phenylmethoxy groups can influence its behavior in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

CAS No.

57009-78-6

Molecular Formula

C18H20O2S2

Molecular Weight

332.5 g/mol

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)-1,3-dithiane

InChI

InChI=1S/C18H20O2S2/c1-19-16-9-8-15(18-21-10-5-11-22-18)12-17(16)20-13-14-6-3-2-4-7-14/h2-4,6-9,12,18H,5,10-11,13H2,1H3

InChI Key

DRKUGXIFXHJXGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2SCCCS2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.